Ethyl 3-piperidinecarboxylate hydrochloride
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Overview
Description
Ethyl 3-piperidinecarboxylate hydrochloride is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Piperidine derivatives have been explored for their inhibitory effects on enzymes such as aromatase and acetylcholinesterase, which are relevant in conditions like estrogen-dependent cancers and neurodegenerative diseases, respectively .
Synthesis Analysis
The synthesis of piperidine derivatives, including ethyl 3-piperidinecarboxylate hydrochloride, often involves multi-step reactions that may include esterification, alkylation, and hydrogenation processes. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a related compound, has been described, which could potentially be adapted for the synthesis of ethyl 3-piperidinecarboxylate hydrochloride . Another study reports the practical synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, from 1-methyl-1,2,3,6-tetrahydropyridine, which could provide insights into the synthesis of ethyl 3-piperidinecarboxylate hydrochloride .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often characterized by techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound with a piperidine moiety, was elucidated using these methods, revealing the presence of hydrogen bonding and C-H…π interactions . These structural features are crucial for understanding the chemical behavior and biological activity of these compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cyclization, alkylation, and elimination reactions. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of various derivatives, demonstrating the reactivity of the piperidine ring . Additionally, the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate and related compounds have been studied, providing insights into their stability and decomposition pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the piperidine ring can significantly affect these properties. For instance, the introduction of alkyl or phenyl groups at specific positions on the piperidine ring has been shown to enhance the anti-acetylcholinesterase activity of certain derivatives . The study of these properties is essential for the development of piperidine-based pharmaceuticals.
Scientific Research Applications
Chemistry and Pharmacology of Piperidine Derivatives
Ethyl 3-piperidinecarboxylate hydrochloride is part of a broader class of compounds known for their diverse applications in scientific research, particularly within the fields of chemistry and pharmacology. While specific studies directly referencing Ethyl 3-piperidinecarboxylate hydrochloride were not identified, research on related piperidine derivatives provides valuable insights into the potential scientific applications of this compound. For instance, piperidine derivatives such as donepezil hydrochloride have been extensively studied for their role in treating neurological conditions, showcasing the therapeutic potential of piperidine-based compounds (Román & Rogers, 2004).
Recycling and Environmental Applications
Research on the chemical recycling of polyethylene terephthalate (PET) has also highlighted the critical role of specific chemical processes, potentially involving piperidine derivatives, in recovering and repurposing polymers (Karayannidis & Achilias, 2007). These studies underscore the importance of chemical intermediates, possibly including Ethyl 3-piperidinecarboxylate hydrochloride, in environmental sustainability and recycling technologies.
Role in Agricultural and Food Science
Additionally, the use of piperidine compounds in agriculture, particularly as growth regulators and ethylene action inhibitors, demonstrates the broad utility of this class of chemicals in enhancing food preservation and quality (Blankenship & Dole, 2003). These applications are crucial for extending the shelf life of perishable goods, reducing waste, and improving food security.
Advanced Materials and Chemical Synthesis
Piperidine derivatives have been implicated in the development of advanced materials and novel synthesis routes, indicating the potential for Ethyl 3-piperidinecarboxylate hydrochloride to contribute to cutting-edge research in materials science and chemical engineering (Mi, 2015). These studies highlight the versatility of piperidine compounds in facilitating the synthesis of complex molecules and materials with specific properties.
Safety And Hazards
The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
Future Directions
Piperidines play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
ethyl piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGLOKZSLNARG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512500 |
Source
|
Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-piperidinecarboxylate hydrochloride | |
CAS RN |
4842-86-8 |
Source
|
Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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